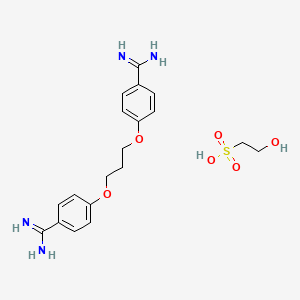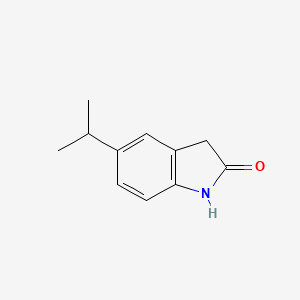
Propamidine Monoamide Isethionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propamidine Monoamide Isethionate is a compound belonging to the aromatic diamidine group. It is primarily used as an antimicrobial agent, particularly in the treatment of eye infections such as conjunctivitis and blepharitis . This compound is known for its bacteriostatic properties, which inhibit the growth and multiplication of bacteria .
Mechanism of Action
Target of Action
Propamidine Monoamide Isethionate is a member of the aromatic diamidine group of compounds . It possesses bacteriostatic properties against a wide range of organisms . The primary targets of this compound are pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . These targets play a crucial role in various bacterial infections.
Mode of Action
The compound exerts antibacterial action against its targets. The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum . This suggests that the compound interacts with its targets and inhibits their growth or kills them, thereby preventing or treating the infection.
Biochemical Analysis
Biochemical Properties
Propamidine Monoamide Isethionate is a member of the aromatic diamidine group of compounds . These diamidines exert antibacterial action against pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum .
Cellular Effects
It is known that this compound has antimicrobial properties and is used in the treatment of Acanthamoeba infection .
Molecular Mechanism
It is known that it disrupts the cytoplasmic membrane, damages cellular components, and affects respiratory enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propamidine Monoamide Isethionate involves the reaction of propamidine with isethionic acid. The process typically requires controlled conditions to ensure the formation of the desired salt. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Propamidine Monoamide Isethionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines. Substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Propamidine Monoamide Isethionate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of microbial growth inhibition and as a tool for understanding bacterial resistance mechanisms.
Industry: It is used in the formulation of antiseptic and disinfectant products.
Comparison with Similar Compounds
Similar Compounds
Dibrompropamidine Isethionate: Another diamidine compound with similar antimicrobial properties.
Pentamidine Isethionate: Used in the treatment of protozoal infections and has a broader spectrum of activity compared to Propamidine Monoamide Isethionate.
Uniqueness
This compound is unique in its specific application for eye infections and its effectiveness against certain strains of bacteria that are resistant to other antibiotics. Its bacteriostatic properties and ability to retain activity in the presence of organic matter make it a valuable compound in both medical and industrial settings .
Properties
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRUSDNSUNFBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-63-6 |
Source


|
| Record name | Propamidine isethionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)




![3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene](/img/structure/B588574.png)




![methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B588586.png)
